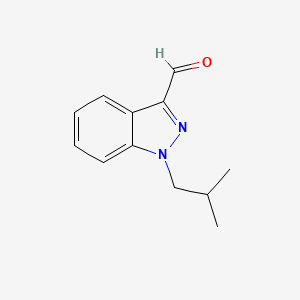
1-(2-methylpropyl)-1H-indazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropyl)-1H-indazole-3-carbaldehyde is an organic compound belonging to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound features a 2-methylpropyl group attached to the nitrogen atom at position 1 and an aldehyde group at position 3 of the indazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(2-methylpropyl)-1H-indazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-methylpropylamine and an appropriate indazole precursor, the compound can be synthesized through a series of reactions involving cyclization and functional group transformations. Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-(2-Methylpropyl)-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indazole ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Applications De Recherche Scientifique
1-(2-Methylpropyl)-1H-indazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions involving indazole derivatives.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-methylpropyl)-1H-indazole-3-carbaldehyde depends on its interaction with molecular targets. For instance, if the compound exhibits biological activity, it may interact with specific enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions. The indazole ring may also participate in π-π interactions with aromatic residues in proteins, influencing their conformation and activity.
Comparaison Avec Des Composés Similaires
1-(2-Methylpropyl)-1H-indazole-3-carbaldehyde can be compared with other indazole derivatives, such as:
1H-indazole-3-carbaldehyde: Lacks the 2-methylpropyl group, which may affect its reactivity and biological activity.
1-(2-methylpropyl)-1H-indazole: Lacks the aldehyde group, which may limit its ability to participate in certain reactions.
1-(2-methylpropyl)-1H-indazole-3-carboxylic acid: The carboxylic acid group may confer different chemical properties and biological activities compared to the aldehyde group.
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-(2-methylpropyl)indazole-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-9(2)7-14-12-6-4-3-5-10(12)11(8-15)13-14/h3-6,8-9H,7H2,1-2H3 |
Clé InChI |
ZPKFUVYCFPXRCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C2=CC=CC=C2C(=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




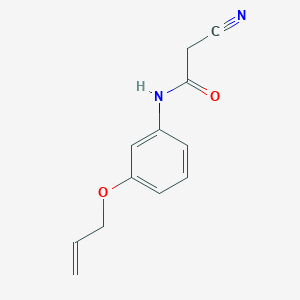

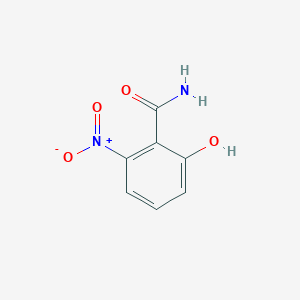
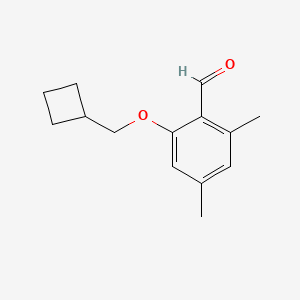

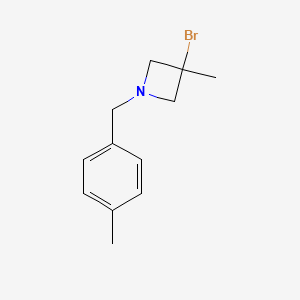
![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)
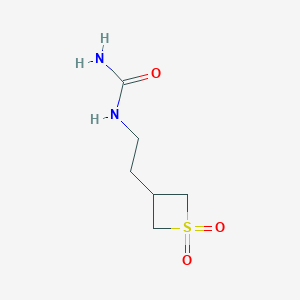

![Benzyl7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B15231482.png)


